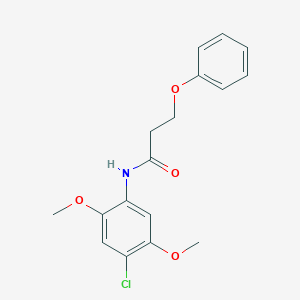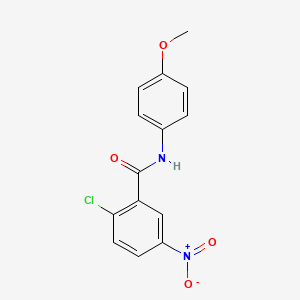
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide typically involves several steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and phenoxypropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-2,5-dimethoxyaniline is reacted with phenoxypropanoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
化学反応の分析
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
類似化合物との比較
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide can be compared with other similar compounds:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide moiety instead of a phenoxypropanamide moiety.
N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide:
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide: This compound has a pyridinylsulfanyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H18ClNO4 |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C17H18ClNO4/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)8-9-23-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
InChIキー |
IQIWYNGEOLNSGY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)CCOC2=CC=CC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Bromo-2-(4-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide](/img/structure/B11688394.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11688401.png)
![(3E)-3-(4-methoxybenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688406.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11688437.png)
![(5E)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688439.png)
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688446.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11688458.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11688460.png)

![N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11688468.png)

